A Guide to the Spectroscopic Characterization of 3-methyl-5,7-dinitro-1H-indazole
A Guide to the Spectroscopic Characterization of 3-methyl-5,7-dinitro-1H-indazole
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-methyl-5,7-dinitro-1H-indazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related nitroaromatic heterocyclic compounds. The guide emphasizes the synergy between different spectroscopic techniques to build a complete and validated structural profile.
Introduction
3-methyl-5,7-dinitro-1H-indazole is a heterocyclic compound of significant interest due to the prevalence of the indazole scaffold in pharmacologically active molecules.[1][2] The presence of nitro groups suggests potential applications in various fields, including as intermediates in the synthesis of bioactive compounds.[3] Accurate and unambiguous structural characterization is paramount for ensuring the purity, stability, and desired reactivity of this molecule. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of 3-methyl-5,7-dinitro-1H-indazole.
The structural integrity of such molecules is the foundation of their function. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for unequivocal characterization. The principles and experimental protocols outlined herein are designed to provide a robust framework for researchers.
Molecular Structure and Key Features
To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is crucial. 3-methyl-5,7-dinitro-1H-indazole consists of a bicyclic indazole core, a methyl group at position 3, and two nitro groups at positions 5 and 7.
Caption: Molecular Structure of 3-methyl-5,7-dinitro-1H-indazole.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-methyl-5,7-dinitro-1H-indazole, both ¹H and ¹³C NMR will provide critical information.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Considerations: The chemical shifts of the protons in 3-methyl-5,7-dinitro-1H-indazole are influenced by the aromatic ring system and the electron-withdrawing nature of the two nitro groups. The protons on the benzene ring will appear in the aromatic region, typically downfield due to deshielding. The methyl protons will appear as a singlet in the upfield region. The N-H proton of the indazole ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Insights |
| N-H | 13.0 - 14.0 | broad singlet | 1H | Exchangeable proton, characteristic of indazole N-H. |
| H4 | 8.5 - 9.0 | doublet | 1H | Significantly downfield due to the anisotropic effect of the adjacent nitro group at C5. |
| H6 | 8.0 - 8.5 | doublet | 1H | Downfield shift influenced by the nitro groups at C5 and C7. |
| CH₃ | 2.5 - 3.0 | singlet | 3H | Characteristic of a methyl group attached to an aromatic system. |
Note: The exact chemical shifts can vary depending on the solvent used.[4][5]
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Considerations: The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule. The carbons attached to the electron-withdrawing nitro groups (C5 and C7) will be significantly deshielded and appear at a lower field. The methyl carbon will be found in the upfield region.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Key Insights |
| C3 | 140 - 145 | Carbon bearing the methyl group. |
| C3a | 120 - 125 | Bridgehead carbon. |
| C4 | 115 - 120 | Aromatic carbon. |
| C5 | 145 - 150 | Deshielded carbon attached to the nitro group. |
| C6 | 110 - 115 | Aromatic carbon. |
| C7 | 150 - 155 | Highly deshielded carbon attached to the nitro group. |
| C7a | 135 - 140 | Bridgehead carbon. |
| CH₃ | 15 - 20 | Methyl carbon. |
Note: These are estimated chemical shifts based on known data for substituted indazoles and nitroaromatic compounds.[6]
C. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of 3-methyl-5,7-dinitro-1H-indazole.[7]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often preferred for indazole derivatives to observe the N-H proton.[4][5]
-
Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[7]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.
-
Collect 16-64 scans depending on the sample concentration.[7]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse program.
-
Set the spectral width to approximately 250 ppm.
-
Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
-
A higher number of scans (1024-4096) is necessary due to the low natural abundance of ¹³C.[7]
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum and analyze chemical shifts, coupling constants, and multiplicities.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Theoretical Considerations: The IR spectrum of 3-methyl-5,7-dinitro-1H-indazole will be dominated by the characteristic vibrations of the N-O bonds in the nitro groups, the N-H bond of the indazole ring, C-H bonds of the aromatic ring and methyl group, and the C=C and C=N bonds of the aromatic system.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| 3300 - 3100 | N-H stretch | Indazole N-H | Confirms the presence of the indazole ring. |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the presence of the aromatic ring. |
| 2950 - 2850 | C-H stretch | Methyl C-H | Confirms the methyl group. |
| 1620 - 1580 | C=C/C=N stretch | Aromatic Ring | Skeletal vibrations of the indazole ring. |
| 1550 - 1475 | Asymmetric N-O stretch | Nitro (NO₂) | Strong and characteristic absorption for aromatic nitro compounds.[8] |
| 1360 - 1290 | Symmetric N-O stretch | Nitro (NO₂) | Another strong and characteristic band for aromatic nitro compounds.[8] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with the expected functional groups.
-
III. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Theoretical Considerations: The extended π-system of the indazole ring, coupled with the nitro groups which act as auxochromes, will result in characteristic UV-Vis absorption bands. The spectrum is expected to show π → π* and n → π* transitions.
Expected UV-Vis Absorption Maxima (λ_max):
| Wavelength Range (nm) | Electronic Transition | Chromophore |
| 250 - 300 | π → π | Indazole ring |
| 320 - 400 | n → π | Nitro groups |
The exact position and intensity of these bands are solvent-dependent.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of 3-methyl-5,7-dinitro-1H-indazole in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the spectrum over a range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
IV. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Considerations: Electron Ionization (EI) is a common technique for small molecules. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 3-methyl-5,7-dinitro-1H-indazole (C₈H₆N₄O₄ = 222.16 g/mol ). The fragmentation pattern will likely involve the loss of nitro groups (NO₂), and other characteristic cleavages of the indazole ring.
Expected Mass Spectrometric Data (EI):
| m/z | Fragment | Interpretation |
| 222 | [M]⁺ | Molecular Ion |
| 176 | [M - NO₂]⁺ | Loss of a nitro group |
| 130 | [M - 2NO₂]⁺ | Loss of two nitro groups |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is standard.
-
-
Mass Analysis:
-
The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the major fragment ions to deduce the fragmentation pathway, which can help confirm the structure.
-
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic characterization of 3-methyl-5,7-dinitro-1H-indazole requires a synergistic approach, leveraging the strengths of NMR, IR, UV-Vis, and Mass Spectrometry. This guide provides the theoretical framework and practical protocols for researchers to confidently elucidate and validate the structure of this and related compounds. Adherence to these methodologies ensures the scientific rigor necessary for advancing research and development in medicinal chemistry and materials science.
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